1-(4-Chloroquinolin-6-yl)ethanone
Overview
Description
“1-(4-Chloroquinolin-6-yl)ethanone” is a chemical compound with the molecular formula C11H8ClNO . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Molecular Structure Analysis
The molecular structure of “1-(4-Chloroquinolin-6-yl)ethanone” consists of a quinoline ring attached to an ethanone group . The quinoline ring contains a benzene ring fused with a pyridine ring .
Scientific Research Applications
Antioxidant and Anti-Diabetic Applications
1-(4-Chloroquinolin-6-yl)ethanone, along with its derivatives, has shown promising results in antioxidant activities. These compounds, including 1-(2-chloro-4-phenylquinolin-3-yl)ethanone (CPQE) and others, have been found effective in reducing high glucose levels in the human body, suggesting potential as anti-diabetic agents. Their binding interactions with calf thymus DNA (CT-DNA) and molecular docking analyses indicate a strong basis for their use in medical applications related to oxidative stress and diabetes management (Murugavel et al., 2017).
Structural and Vibrational Spectroscopic Studies
The compound 1-(2-chloro-4-phenylquinolin-3-yl)ethanone (CPQE), a close relative of 1-(4-Chloroquinolin-6-yl)ethanone, has been synthesized and subjected to various structural and vibrational spectroscopic studies. This includes single crystal X-ray diffraction, FTIR, NMR spectral analysis, and DFT computations, providing a comprehensive understanding of its structural properties and potential applications in various fields (Murugavel et al., 2016).
Cancer Management
In the realm of cancer management, novel derivatives of 1-(4-Chloroquinolin-6-yl)ethanone have been synthesized, exhibiting significant cytotoxicity against human breast and prostate cancer cell lines. These derivatives, particularly 1‐4‐(7‐chloroquinolin‐4‐yl)piperazin‐1‐yl)‐2‐(N‐substituted‐amino)‐ethanone, have shown potential as VEGFR‐II inhibitors, a critical pathway in cancer treatment (Aboul-Enein et al., 2017).
Synthesis and Crystal Structure Investigation
The novel synthesis approaches and crystal structure investigations of compounds related to 1-(4-Chloroquinolin-6-yl)ethanone offer insights into new methodologies for creating compounds with potential pharmaceutical applications. These include techniques such as regioselective O-alkylation and the creation of complexes with varying metal ions, opening avenues for further research in medicinal chemistry and drug design (Gund et al., 2012).
Future Directions
Quinoline derivatives, including “1-(4-Chloroquinolin-6-yl)ethanone”, have shown promise in various areas of medicine, including as antimicrobial, antiviral, and anticancer agents . Future research may focus on synthesizing and investigating new structural prototypes with more effective biological activity .
properties
IUPAC Name |
1-(4-chloroquinolin-6-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)8-2-3-11-9(6-8)10(12)4-5-13-11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZBRAIAQJWZGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CN=C2C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloroquinolin-6-yl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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